(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
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Overview
Description
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a chiral center at the second carbon atom, making it an enantiomerically pure substance. The presence of both an amino group and a phenyl group attached to the central carbon atom, along with a pyridin-2-ylmethyl substituent, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable phenylalanine derivative with a pyridine-2-carboxaldehyde under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is subsequently reacted with an appropriate acyl chloride or anhydride to form the desired amide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new pharmaceuticals and therapeutic agents.
Biological Studies: The compound can be used to study biochemical pathways and molecular interactions in biological systems.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups, along with the pyridinyl moiety, allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanamide: Lacks the pyridinyl substituent, resulting in different chemical properties and biological activities.
(2S)-2-amino-3-(4-pyridinyl)propanamide: Contains a pyridinyl group at a different position, affecting its reactivity and interactions.
(2S)-2-amino-3-phenyl-N-methylpropanamide: Has a methyl group instead of a pyridinyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the pyridin-2-ylmethyl group in (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H/t14-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZYYMMLPMYMTB-UTLKBRERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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